Cobalt(II)acetatetetra hydrate

Description

Contextualization in Inorganic Chemistry and Coordination Compounds

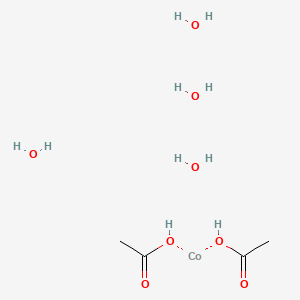

Cobalt(II) acetate (B1210297) tetrahydrate, with the chemical formula Co(CH₃COO)₂·4H₂O, is a salt of cobalt in its +2 oxidation state and acetic acid. wikipedia.org It is a classic example of a coordination compound, where the central cobalt ion is coordinated by other molecules or ions, known as ligands. biosynth.com In the solid state, the cobalt(II) ion is surrounded by four water molecules and two acetate ligands, forming an octahedral geometry. wikipedia.orgchemicalbook.com This coordination environment is fundamental to its chemical reactivity and physical properties. The study of such complexes is a cornerstone of inorganic chemistry, providing insights into bonding, structure, and reactivity. The presence of water of hydration and its role in the crystal structure is a key feature of this compound. cambridge.org

Significance as a Precursor in Advanced Materials Science and Catalysis

Cobalt(II) acetate tetrahydrate is a valuable precursor for the synthesis of a wide array of advanced materials. chemimpex.comamericanelements.com Its thermal decomposition can be carefully controlled to produce various cobalt oxides, such as CoO and Co₃O₄, with different polymorphs and nanostructures. ucm.esmdpi.com These cobalt oxides are of great interest due to their applications in heterogeneous catalysis, magnetic data storage, and energy storage materials. mdpi.com Furthermore, it is used in the synthesis of cobalt nanoparticles and cobalt-based coordination polymers. chemicalbook.comalfachemic.com

In the realm of catalysis, cobalt(II) acetate tetrahydrate is utilized both directly and as a precursor to more complex catalysts. chemimpex.comchemimpex.com It serves as a catalyst in various organic reactions, including oxidation and esterification, enhancing reaction rates and yields. chemicalbook.comchemimpex.com For instance, it is employed as a catalyst for the hardening of paints and varnishes. chemicalbook.comalfachemic.com

Overview of Contemporary Research Directions for Cobalt(II)acetatetetrahydrate

Current research on cobalt(II) acetate tetrahydrate is multifaceted. One significant area of investigation is its application in the development of novel materials for energy applications. This includes its use as a precursor for cobalt oxide nanoparticles for lithium-ion batteries and as a component in the fabrication of hole transporting layers in organic solar cells. sigmaaldrich.comnih.gov Researchers are also exploring its role in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers with unique structural and functional properties. sigmaaldrich.com

Another active research direction involves its catalytic applications. Studies are focused on developing more efficient and selective catalytic systems based on cobalt acetate for various organic transformations. researchgate.net This includes its use in the oxidation of alcohols and hydrocarbons, as well as in polymerization reactions. The mechanism of its catalytic activity and the nature of the active species are subjects of ongoing investigation. americanelements.comzxchem.com

Properties

Molecular Formula |

C4H16CoO8 |

|---|---|

Molecular Weight |

251.10 g/mol |

IUPAC Name |

acetic acid;cobalt;tetrahydrate |

InChI |

InChI=1S/2C2H4O2.Co.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2 |

InChI Key |

CIVRUWGUEDXBED-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.O.O.O.O.[Co] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparations of Cobalt Ii Acetatetetrahydrate and Its Derivatives

Established Laboratory and Industrial Synthesis Routes

The common routes for preparing cobalt(II) acetate (B1210297) tetrahydrate are straightforward and scalable, making them suitable for both laboratory and industrial applications.

A prevalent method for the synthesis of cobalt(II) acetate tetrahydrate involves the reaction of a cobalt(II) salt, such as cobalt nitrate (B79036) or cobalt sulfate (B86663), with acetic acid. The process typically includes acidification of the cobalt salt solution with acetic acid, followed by evaporation to concentrate the solution, leading to crystallization of the desired product upon cooling. guidechem.comchembk.com The resulting crystals are then separated and dried. guidechem.comchembk.com For purification, recrystallization is a common technique. One method involves the use of a modified ATBS copolymer adsorbent column to remove metallic impurities from a cobalt acetate-acetic acid solution. guidechem.com The purified solution is then recrystallized to yield a high-purity product. guidechem.com

A widely used and direct method for producing cobalt(II) acetate tetrahydrate is the reaction of cobalt(II) carbonate with acetic acid. scientificlabs.co.uksigmaaldrich.comnih.gov This reaction is advantageous due to the clean formation of the product, with carbon dioxide and water as the only byproducts. The reaction can be represented by the following equation:

CoCO₃ + 2CH₃COOH + 3H₂O → Co(CH₃COO)₂·4H₂O + CO₂

Similarly, cobalt(II) hydroxide (B78521) or cobalt(II) oxide can also be reacted with acetic acid to yield cobalt(II) acetate tetrahydrate. chembk.comwikipedia.org The product is typically isolated by crystallization from the reaction mixture. nih.gov

Controlled Synthesis of Anhydrous Cobalt(II) Acetate and Related Phases

The anhydrous form of cobalt(II) acetate is a crucial precursor for various applications and can be obtained through controlled dehydration of the tetrahydrate. This process can also lead to the formation of intermediate phases.

The complete dehydration of cobalt(II) acetate tetrahydrate to form anhydrous cobalt(II) acetate is typically achieved by heating. mdpi.com Studies using thermogravimetric analysis (TGA) and time-resolved neutron diffraction have shown that dehydration is complete by approximately 150°C. mdpi.comrsc.org Upon further heating to around 200°C, the resulting amorphous, glass-like phase crystallizes into anhydrous cobalt(II) acetate. mdpi.comrsc.org The dehydration process can occur in steps, with the formation of a dihydrate intermediate (Co(CH₃COO)₂·2H₂O) observed at lower temperatures, before complete water loss. mdpi.com It has been noted that the parent salt may melt, and the crystalline water is then vaporized in a two-step process. researchgate.netchemicalpapers.com

| Dehydration Product | Formation Temperature | Notes |

| Cobalt(II) acetate dihydrate | ~70-100°C | Intermediate phase observed during dehydration. mdpi.com |

| Anhydrous cobalt(II) acetate (amorphous) | ~110-150°C | A glass-like phase is formed after complete water loss. mdpi.comrsc.org |

| Anhydrous cobalt(II) acetate (crystalline) | ~200°C | Crystallization of the amorphous anhydrous phase occurs. mdpi.comrsc.org |

During the thermal decomposition of cobalt(II) acetate tetrahydrate under specific conditions, such as in a nitrogen atmosphere, an intermediate cobalt(II) oxyacetate with the chemical composition Co₃O(CH₃COO)₄ can be formed and stabilized. mdpi.comresearchgate.net This phase has been isolated and characterized, revealing elongated plate-like microcrystals. researchgate.net The formation of this basic acetate intermediate is a key step in the decomposition pathway that ultimately leads to cobalt oxides. mdpi.comresearchgate.netchemicalpapers.com The experimental weight loss observed during TGA is consistent with the formation of this oxyacetate phase. mdpi.com

Preparation of Modified Cobalt(II) Acetate Species for Specific Applications

Cobalt(II) acetate tetrahydrate serves as a versatile precursor for the synthesis of various modified cobalt species and coordination compounds with specific functionalities.

For instance, it is used in the preparation of cobalt(II)-aminophenyltetrazolate coordination polymers and tricobalt complexes with mixed μ-acetato and μ-pyrazolato ligands. scientificlabs.co.uk It also reacts with ligands like 2-aminopyridine (B139424) to form monomeric complexes such as [Co(O₂CCH₃)₂(2-apy)₂]. researchgate.net Furthermore, reaction with 3,5-lutidine in acetonitrile (B52724) yields the complex [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂], which has shown promise as an electrocatalyst. nih.gov

The synthesis of more complex structures, such as a trinuclear, mixed-ligand Co₃(Ac)₂(L4)₂(oVP)₂ and a coordination polymer {Co(L2)₂}∞, has been achieved by reacting cobalt(II) acetate with hemisalen-type ligands in solvents like methanol (B129727) or a DMSO/acetonitrile mixture. nih.gov In some reactions, such as with 2-iodoterephthalic acid and 1,10-phenanthroline (B135089) in DMF, cobalt(II) acetate can lead to the formation of metal-organic frameworks (MOFs) like [Co(TP)(phen)·2DMF·2H₂O]. researchgate.net

The modification can also involve a change in the oxidation state of cobalt. For example, the oxidation of cobalt(II) acetate to cobalt(III) acetate can be achieved through the autoxidation of benzaldehyde. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization Studies

Single Crystal X-ray Diffraction (SCXRD) Analyses

Single crystal X-ray diffraction stands as the unequivocal method for determining the absolute structure of crystalline solids. This technique has provided a detailed atomic-level picture of Cobalt(II) acetate (B1210297) tetrahydrate and its derivatives.

SCXRD studies have unequivocally established the coordination environment of the cobalt(II) ion in Cobalt(II) acetate tetrahydrate. The compound crystallizes in the monoclinic space group P2₁/c. cambridge.org The central cobalt(II) ion is six-coordinate, exhibiting a slightly distorted octahedral geometry. nih.govresearchgate.net The coordination sphere is composed of four oxygen atoms from four water molecules and two oxygen atoms from two acetate ligands. cambridge.orgresearchgate.net

The structure consists of discrete, centrosymmetric complexes of trans-[Co(CH₃COO)₂(H₂O)₄]. cambridge.org In this arrangement, the four water molecules occupy the equatorial positions, while the two acetate anions coordinate in a monodentate fashion at the axial positions. cambridge.orgnih.govresearchgate.net This trans configuration is a key structural feature of the molecule. researchgate.net

Table 1: Crystallographic and Coordination Data for Cobalt(II) Acetate Tetrahydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | cambridge.org |

| Space Group | P2₁/c | cambridge.org |

| a (Å) | 4.80688(3) | cambridge.org |

| b (Å) | 11.92012(7) | cambridge.org |

| c (Å) | 8.45992(5) | cambridge.org |

| β (°) | 94.3416(4) | cambridge.org |

| Z | 2 | cambridge.org |

| Coordination Number | 6 | researchgate.net |

| Geometry | Distorted Octahedral | nih.govresearchgate.net |

| Ligands | 2x Acetate, 4x Water | cambridge.org |

The discrete [Co(CH₃COO)₂(H₂O)₄] complexes are not isolated within the crystal lattice but are interconnected to form a robust three-dimensional supramolecular framework. cambridge.org This network is primarily sustained by an extensive system of hydrogen bonds. cambridge.orgresearchgate.net The coordinated water molecules act as hydrogen bond donors, while the oxygen atoms of the acetate ligands (both coordinated and uncoordinated) serve as acceptors. cambridge.orgresearchgate.net

Each molecular complex is involved in fourteen hydrogen bonds, twelve of which are intermolecular and two are intramolecular. cambridge.org The intramolecular hydrogen bonds are formed between the uncoordinated oxygen atoms of the acetate ligands and the coordinated water molecules. researchgate.net These interactions play a crucial role in stabilizing the crystal packing. In novel complexes synthesized from Cobalt(II) acetate tetrahydrate, other interactions such as C-X···π (where X is a halogen) and π···π stacking also contribute to the formation of 1D, 2D, or 3D supramolecular structures. tandfonline.comtandfonline.comnih.govmdpi.com

The study of crystalline intermediates during the thermal decomposition of Cobalt(II) acetate tetrahydrate is challenging, as these phases can be transient and poorly crystallized. researchgate.netresearchgate.net However, combined in-situ X-ray thermodiffraction and other analytical techniques have shed light on this process. Upon heating in a nitrogen atmosphere, the initial dehydration is followed by the formation of an intermediate basic cobalt acetate. researchgate.netresearchgate.net One such identified intermediate is a Co(II) oxyacetate, Co₃O(CH₃COO)₄, whose unit cell parameters were determined using single-crystal X-ray diffraction. mdpi.com Studies have also presumed the formation of intermediates like anhydrous cobalt acetate, Co(CH₃COO)₂, and basic cobalt acetate, Co(OH)(CH₃COO), though these are often poorly crystalline or amorphous. researchgate.netresearchgate.net

Cobalt(II) acetate tetrahydrate serves as a valuable precursor for the synthesis of new coordination compounds and polymers. nih.govresearchgate.nettandfonline.comnih.govmdpi.comrsc.orgrsc.org SCXRD analysis of these novel materials reveals a diverse range of coordination geometries and environments for the cobalt(II) ion.

For instance, reacting Cobalt(II) acetate tetrahydrate with ligands like 2-picolinic acid or N-alkylglycinates results in new monomeric complexes where the Co(II) center maintains a distorted octahedral geometry, coordinated by the new ligands and often water molecules. nih.govrsc.org In more complex systems, it can be a building block for bi- and trimetallic species. mdpi.comrsc.org For example, a trimetallic complex was synthesized containing a central octahedral Co(II) ion bridged by acetate ligands to two outer Co(II) centers in a trigonal bipyramidal environment. rsc.org The use of different ligands can also lead to the formation of coordination polymers with 1D, 2D, or 3D structures, where the final architecture is dictated by the coordinating properties of the ligands and counter-anions. tandfonline.comnih.govacs.org

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray diffraction is a powerful tool for identifying the crystalline phases present in a solid sample. It is particularly crucial for characterizing the products obtained from the thermal decomposition of Cobalt(II) acetate tetrahydrate, which are often polycrystalline powders.

The thermal decomposition of Cobalt(II) acetate tetrahydrate under controlled atmospheres yields various cobalt-containing solid phases. In-situ PXRD studies, which monitor the diffraction pattern as the temperature changes, provide a real-time view of the phase transformations. mdpi.comresearchgate.net

Under an inert atmosphere like nitrogen, the decomposition pathway proceeds through several stages. mdpi.comresearchgate.net After dehydration, intermediate phases form and subsequently decompose to produce cobalt(II) oxide (CoO). mdpi.comrsc.org Depending on the temperature, different polymorphs of CoO can be stabilized, including the zinc-blende form at around 330-360°C and the more stable rock-salt form at higher temperatures (e.g., 400°C). mdpi.comrsc.org In some cases, a small fraction of metallic cobalt (Co) is also detected alongside CoO. mdpi.com

When the decomposition is carried out in an oxidizing atmosphere such as air, the final product is typically the mixed-valence cobalt oxide, Co₃O₄, which has a spinel structure. mdpi.comresearchgate.net The crystallinity of this Co₃O₄ phase generally increases with temperature and time. mdpi.com

Table 2: Crystalline Phases Identified by PXRD from Thermal Decomposition of Cobalt(II) Acetate Tetrahydrate

| Decomposition Atmosphere | Temperature Range (°C) | Identified Crystalline Phases | Reference |

|---|---|---|---|

| Nitrogen (N₂) | ~110-275 | Dehydration, Amorphous/Poorly Crystalline Intermediates | mdpi.comresearchgate.net |

| Nitrogen (N₂) | ~330-360 | CoO (Zn-Blende polymorph), CoO (Wurtzite polymorph) | mdpi.com |

| Nitrogen (N₂) | ~400 | CoO (Rock-salt polymorph), Metallic Co | mdpi.comresearchgate.net |

| Nitrogen (N₂) | ~400 (extended time) | CoO (Rock-salt), Metallic Co, Co₃O₄ | mdpi.com |

These PXRD studies are essential for determining the precise conditions needed to synthesize specific cobalt oxide phases or metallic cobalt nanoparticles from a single, convenient precursor. mdpi.commdpi.com

Monitoring Crystallinity Changes during Mechanochemical Processes

Mechanochemical synthesis, a method involving grinding solid reactants together, often with a minimal amount of liquid, is increasingly used for the synthesis of novel materials, including coordination complexes and metal-organic frameworks (MOFs). researchgate.net During these processes, monitoring the changes in the crystallinity of the reactants and products is crucial for understanding the reaction mechanism and optimizing conditions. Powder X-ray Diffraction (PXRD) is a primary tool for this purpose.

In the mechanochemical synthesis of various compounds using cobalt(II) acetate tetrahydrate as a precursor, in situ PXRD monitoring reveals the transformation from crystalline starting materials to the final crystalline product. kobv.deacs.org For instance, during the synthesis of a cobalt(II) phosphonate (B1237965) complex, the diffraction signals of the initial reactants, including cobalt(II) acetate tetrahydrate, diminish in the early stages of milling. kobv.deacs.org This can be attributed to either amorphization of the starting materials or the powder adhering to the milling vessel. kobv.deacs.org Subsequently, new diffraction peaks corresponding to the crystalline product appear, confirming the formation of a new phase. unn.edu.ng

Time-resolved in situ synchrotron PXRD studies on the synthesis of Co-doped zeolitic imidazolate frameworks (ZIFs) show that the reflections of cobalt(II) acetate tetrahydrate are visible for only a short period (e.g., up to 30 seconds) before the formation of the final product begins. nih.gov This rapid disappearance indicates its prompt involvement in the reaction. The continued milling leads to the complete consumption of reactants and the emergence of a single-phase crystalline product. nih.gov

Structural Analysis of Metal-Organic Frameworks (MOFs)

Cobalt(II) acetate tetrahydrate is a common and effective precursor for the synthesis of cobalt-containing Metal-Organic Frameworks (MOFs). researchgate.netrsc.orgrsc.org These porous materials are constructed from metal ions or clusters linked together by organic ligands. The structural characterization of these MOFs is essential to understanding their properties and potential applications.

Single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are the definitive methods for determining the crystal structure of MOFs. For example, a MOF synthesized from cobalt(II) acetate tetrahydrate and 1,4-diazabicyclo[2.2.2]octane N,N'-dioxide (odabco) was found to have a structure comprising binuclear and mononuclear metal-acetate blocks forming one-dimensional chains. nih.gov In another instance, Co-MOFs prepared by ultrasonic-assisted ball milling from cobalt(II) acetate tetrahydrate and trimesic acid were characterized by XRD to confirm their structural properties. researchgate.net Similarly, microwave-assisted ball milling has been used to synthesize robust MOFs from cobalt(II) acetate tetrahydrate, with XRD confirming the structures. rsc.orgrsc.org

Vibrational Spectroscopy (FTIR, Raman) Investigations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for probing the molecular structure of cobalt(II) acetate tetrahydrate and its derivatives. It provides detailed information on the functional groups present, the nature of chemical bonds, and the coordination environment of the metal center.

Analysis of Acetate Group Vibrations and Water Molecule Signatures

The FTIR and Raman spectra of cobalt(II) acetate tetrahydrate exhibit characteristic bands that are signatures of the acetate (CH₃COO⁻) groups and the water of hydration (H₂O). tsijournals.comcapes.gov.br

The vibrations of the acetate group are particularly informative. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are key indicators of its coordination mode. In the solid-state IR spectrum of Co(CH₃COO)₂·4H₂O, peaks observed at approximately 1548 cm⁻¹ and 1422 cm⁻¹ are attributed to the asymmetric and symmetric C=O vibrations, respectively. tsijournals.comresearchgate.net The C-H vibrations within the acetate's methyl group are also identifiable, such as the band at 2948 cm⁻¹. tsijournals.com

The water molecules in the crystal lattice give rise to distinct vibrational bands. A broad absorption band in the region of 3000-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the water molecules. tsijournals.com Bands in the IR spectrum at 738 cm⁻¹ and 810 cm⁻¹ have been assigned to the wagging and twisting librational modes of the water of crystallization. tsijournals.com Another band at 535 cm⁻¹ is also attributed to water vibrations and is a strong feature in the spectrum of the tetrahydrate form. tsijournals.com These water-related bands are sensitive to dehydration, weakening or disappearing as the water is removed upon heating. tsijournals.com

Table 1: Characteristic IR Bands of Cobalt(II) Acetate Tetrahydrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3000-3600 | O-H stretching (water molecules) | tsijournals.com |

| 2948 | C-H stretching (acetate group) | tsijournals.com |

| 1548 | Asymmetric C=O stretching (acetate) | tsijournals.com |

| 1422 | Symmetric C=O stretching (acetate) | tsijournals.com |

| 810 | Twisting libration (water of crystallization) | tsijournals.com |

| 738 | Wagging libration (water of crystallization) | tsijournals.com |

| 676 | Symmetrical bending (CO₂) | tsijournals.com |

| 616 | CO₂ rocking vibration | tsijournals.com |

| 535 | Water vibrations | tsijournals.com |

Identification of Ligand Coordination Modes in Synthesized Complexes

When cobalt(II) acetate tetrahydrate is used as a starting material to synthesize coordination complexes, FTIR spectroscopy is invaluable for determining how the new ligands coordinate to the cobalt(II) ion. This is achieved by comparing the spectrum of the complex with that of the free ligand.

Shifts in the vibrational frequencies of the ligand's functional groups upon complexation provide direct evidence of coordination. For instance, in the synthesis of a complex with 2-picolinic acid, the disappearance of the C=O stretching band of the free ligand and the appearance of new bands for asymmetric (1596 cm⁻¹) and symmetric (1374 cm⁻¹) carboxylate stretching in the complex confirmed its coordination to the cobalt center. nih.gov The difference (Δν) between the asymmetric and symmetric stretching frequencies (in this case, 222 cm⁻¹) is indicative of a monodentate coordination mode. nih.gov In other cases, a small difference between these frequencies can suggest a bidentate chelation of the carboxylate groups. mdpi.com

The formation of new bonds between the metal and the ligand, such as Co-N and Co-O, can be observed in the far-infrared region of the spectrum. unn.edu.ngnih.govmdpi.com For example, in a complex with 2-picolinic acid, absorption peaks around 445 cm⁻¹ and 422 cm⁻¹ were assigned to the Co-N and Co-O bonds, respectively. nih.gov Similarly, the involvement of amide or azomethine groups in coordination is confirmed by shifts in their characteristic vibrational bands. asianpubs.orgmdpi.com

Characterization of Gaseous Products Evolved during Thermal Decomposition

Thermogravimetric analysis coupled with FTIR spectroscopy (TG-FTIR) is a powerful technique for studying the thermal decomposition of cobalt(II) acetate tetrahydrate. It allows for the simultaneous measurement of mass loss and the identification of the gaseous products evolved at different temperatures. tsijournals.comresearchgate.net

Studies have shown that the thermal decomposition of Co(CH₃COO)₂·4H₂O occurs in several stages. tsijournals.comresearchgate.net The initial stages involve dehydration, where water vapor is released. researchgate.netresearchgate.net This is followed by the decomposition of the acetate groups. The evolved gas analysis by TG-FTIR has identified several volatile products, including:

Water (H₂O): From the dehydration of the crystal lattice. researchgate.netresearchgate.net

Acetic acid (CH₃COOH): Resulting from the hydrolysis of acetate groups during dehydration. tsijournals.comresearchgate.net

Acetone ((CH₃)₂CO): A product of the decomposition of the acetate moiety. researchgate.net

Carbon dioxide (CO₂): Formed during the breakdown of the organic part of the salt. researchgate.net

Ketene (CH₂=C=O): Another volatile product from acetate decomposition. researchgate.net

The IR spectra of the evolved gas stream at specific temperatures reveal the characteristic absorption bands of these molecules, allowing for their unambiguous identification as they are released from the solid sample. tsijournals.comresearchgate.net This detailed analysis helps in proposing a precise mechanism for the thermal decomposition process, including the formation of solid intermediates like basic cobalt acetate. tsijournals.comresearchgate.netresearchgate.net

Electronic Spectroscopy (UV-Visible) for Ligand Field Transitions and Charge Transfer Phenomena

UV-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of cobalt(II) complexes, including those derived from cobalt(II) acetate tetrahydrate. The absorption of light in the UV-Vis region corresponds to electronic transitions between d-orbitals (ligand field or d-d transitions) and transitions involving the transfer of electrons between the metal and the ligands (charge transfer transitions). mdpi.comorientjchem.org

The coordination geometry of the Co(II) ion significantly influences its UV-Vis spectrum. Octahedrally coordinated Co(II) complexes typically exhibit three spin-allowed d-d transitions, although the bands can be broad. jacsdirectory.com Tetrahedral Co(II) complexes, on the other hand, often show more intense and structured absorption peaks in the visible region. jacsdirectory.com

In studies of complexes synthesized from cobalt(II) acetate tetrahydrate, the UV-Vis spectra are used to confirm the coordination of ligands and to characterize the resulting geometry. For example, upon complexation, the intra-ligand π-π* and n-π* transition bands may shift, and new bands appear. mdpi.comorientjchem.orgresearchgate.net New absorption peaks observed in the spectra of Co(II) complexes that are not present in the free ligand are often attributed to ligand-to-metal charge-transfer (LMCT) transitions or d-d transitions. mdpi.comorientjchem.orgresearchgate.net For instance, in a series of cobalt(II) complexes with Schiff base ligands, new bands in the 426-478 nm range were assigned to LMCT. orientjchem.org The position and intensity of these bands help in deducing the electronic environment and stereochemistry of the cobalt ion in the complex. jacsdirectory.comjocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic and organometallic chemistry. However, its direct application to cobalt(II) acetate tetrahydrate presents significant challenges due to the paramagnetic nature of the high-spin cobalt(II) ion. The unpaired electrons in the d-orbitals of Co(II) create a strong local magnetic field, leading to substantial paramagnetic shifts and severe broadening of NMR signals for nuclei in close proximity, such as the protons and carbons of the acetate ligands. This phenomenon often renders the ¹H and ¹³C NMR spectra of the complex itself uninformative for routine structural analysis. bingol.edu.trresearchgate.net

Despite this limitation, NMR spectroscopy remains an invaluable indirect tool in studies involving cobalt(II) acetate. Its primary role is in the characterization and purity assessment of the organic ligands before they are complexed with the cobalt(II) center. Researchers routinely use ¹H and ¹³C NMR to confirm the identity and purity of acetic acid or other ligands used in synthesis.

Furthermore, NMR becomes highly relevant when the cobalt center undergoes a change in oxidation state or spin state. For instance, in reactions where cobalt(II) acetate is a precursor for a cobalt(III) complex, the resulting Co(III) species is typically diamagnetic. These diamagnetic products yield sharp, well-resolved NMR spectra, which are crucial for confirming the successful coordination of the acetate ligand and elucidating the final structure of the Co(III) complex. core.ac.ukrsc.org In some studies, cobalt(II) acetate is reacted with specific ligands, and while the resulting complex may be paramagnetic, NMR can be used to analyze unreacted starting materials or other diamagnetic species in the reaction mixture. rsc.org

While direct analysis is challenging, specialized NMR techniques and applications exist for paramagnetic compounds. For example, certain paramagnetic cobalt(II) complexes have been explored as paramagnetic shift agents (paraSHIFT), where their influence on the NMR spectra of other molecules can provide structural and temperature-sensing information. researchgate.net However, for the specific purpose of assessing the ligand structure and purity of cobalt(II) acetate tetrahydrate, NMR is most effectively applied to the precursor ligands or to diamagnetic derivatives.

Electron Microscopy (SEM, TEM) for Morphological and Nanoscale Architectural Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the morphology, microstructure, and nanoscale features of cobalt(II) acetate tetrahydrate and the materials derived from it. These methods provide direct visual information that complements the structural data obtained from other analytical techniques.

Scanning Electron Microscopy (SEM) is widely used to investigate the surface topography and micromorphology of solid materials. Studies on commercial cobalt(II) acetate tetrahydrate powder using SEM reveal details about its crystal habit and particle size distribution. For instance, SEM micrographs of the lightly ground commercial powder show the general crystalline nature of the sample. researchgate.net This initial morphological analysis is a critical first step in studies where cobalt(II) acetate tetrahydrate serves as a precursor, as the morphology of the starting material can influence the characteristics of the final product.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of nanoscale architecture, crystal lattice fringes, and the size and shape of individual nanoparticles. While TEM is not typically used to study the bulk precursor itself, it is indispensable for analyzing the products synthesized from cobalt(II) acetate tetrahydrate, particularly in the field of materials science.

A significant application of these techniques is in the study of the thermal decomposition of cobalt(II) acetate tetrahydrate to form cobalt oxides. ucm.esmdpi.com Researchers have used SEM and TEM to track the morphological evolution of the material as it transforms from the acetate precursor into intermediate phases and finally into cobalt oxides like CoO and Co₃O₄. ucm.esmdpi.comresearchgate.net These studies show how the final oxide particles' size, shape, and aggregation state are dictated by the decomposition conditions. For example, the thermal decomposition of cobalt(II) acetate tetrahydrate has been shown to produce materials with distinct morphologies, such as elongated plates for an intermediate oxyacetate phase and cubic or spherical shapes for the final cobalt oxide polymorphs. researchgate.net

The use of cobalt(II) acetate tetrahydrate as a precursor for synthesizing cobalt-based nanoparticles is another area where electron microscopy is crucial. acs.org The choice of precursor is known to significantly affect the morphology of the resulting nanomaterials. researchgate.net TEM analysis, often coupled with particle size distribution analysis, confirms the successful synthesis of nanoparticles and provides precise measurements of their dimensions.

The following table summarizes findings from various studies that used electron microscopy to characterize materials derived from cobalt(II) acetate tetrahydrate.

| Precursor | Derived Material | Microscopy Technique | Observed Morphology/Features | Average Particle Size | Reference |

| Cobalt(II) acetate tetrahydrate | Commercial powder | SEM | Lightly ground crystalline particles | Not specified | researchgate.net |

| Cobalt(II) acetate tetrahydrate | Co₃O(CH₃COO)₄ (intermediate) | SEM | Elongated plate-like microcrystals | Not specified | researchgate.net |

| Cobalt(II) acetate tetrahydrate | CoO (rocksalt polymorph) | SEM | Cubic and aggregated particles | Not specified | researchgate.net |

| Cobalt(II) acetate tetrahydrate | Co₃O₄ | SEM / TEM | Porous nanoplates | Not specified | researchgate.net |

| Cobalt(II) acetate | Cobalt Nanoparticles (Co NPs-OAc) | TEM | Aggregated primary particles | 2.9 ± 1.1 nm | acs.org |

Thermal Decomposition Pathways and Mechanistic Investigations

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC) are powerful tools for quantitatively and qualitatively assessing the thermal decomposition of cobalt(II) acetate (B1210297) tetrahydrate. These analyses reveal a series of mass loss events corresponding to dehydration, decomposition of the acetate moiety, and subsequent reactions to form the final product. mdpi.comresearchgate.net

Quantitative and Qualitative Assessment of Multi-Step Decomposition Processes

The decomposition of cobalt(II) acetate tetrahydrate proceeds through several distinct, often overlapping, stages. researchgate.nettsijournals.com

Dehydration: The initial mass loss, occurring in one or more steps, corresponds to the removal of the four water molecules of hydration. researchgate.netresearchgate.net Studies have shown that this process generally begins at room temperature and is complete by around 150-175°C. mdpi.comrsc.org Some research indicates a two-step dehydration process, with the initial loss of water molecules followed by the release of the remaining ones at a slightly higher temperature. researchgate.net The total weight loss in this stage is approximately 28.9%, consistent with the theoretical loss of four water molecules. mdpi.com

Decomposition of Anhydrous Acetate: Following dehydration, the anhydrous cobalt(II) acetate decomposes. This is a more complex stage and can involve the formation of various intermediates. researchgate.netrsc.org This decomposition typically begins around 275°C and is characterized by a significant mass loss due to the breakdown of the acetate groups. mdpi.comresearchgate.net

Formation of Final Products: The nature of the final product is heavily dependent on the experimental conditions, particularly the atmosphere. mdpi.comresearchgate.net

The following table summarizes the typical decomposition steps observed in TGA analysis under an inert atmosphere.

| Step | Temperature Range (°C) | Process | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| 1 | RT - 110 | Dehydration (Loss of 4 H₂O) | 28.9 | ~30 |

| 2 | 110 - 275 | Formation of Intermediate Phases | Variable | ~11.95 |

| 3 | 275 - 400 | Decomposition to Final Product | Variable | - |

Data compiled from multiple sources. mdpi.comresearchgate.netresearchgate.net

Influence of Controlled Atmospheres (N₂, H₂, Air) on Decomposition Products and Pathways

The composition of the atmosphere during thermal decomposition has a profound effect on the reaction pathway and the final products. mdpi.comresearchgate.netnju.edu.cn

Nitrogen (N₂) Atmosphere: In an inert nitrogen atmosphere, the decomposition of cobalt(II) acetate tetrahydrate typically leads to the formation of cobalt(II) oxide (CoO). mdpi.comresearchgate.netresearchgate.net The process involves the initial dehydration, followed by the decomposition of the anhydrous acetate. mdpi.com The final mass retained at the end of the process in a nitrogen atmosphere corresponds to the theoretical value for the formation of pure CoO. researchgate.net

Hydrogen (H₂) Atmosphere: In a reducing atmosphere of hydrogen, the final product is metallic cobalt (Co). researchgate.netresearchgate.net The initial dehydration and decomposition steps are similar to those in nitrogen, but the intermediate cobalt oxide is subsequently reduced to the metal by hydrogen at higher temperatures. researchgate.net The final mass retained in a hydrogen atmosphere matches the theoretical value for the formation of pure metallic cobalt. researchgate.net

Air (Oxidizing) Atmosphere: When heated in air, cobalt(II) acetate tetrahydrate decomposes to form cobalt(II,III) oxide (Co₃O₄). mdpi.comresearchgate.netucm.es The initial dehydration step is similar to that in inert or reducing atmospheres. mdpi.com However, the subsequent decomposition of the acetate occurs at a slightly lower temperature and is an exothermic process that leads directly to the formation of the spinel-structured Co₃O₄ as the sole final product. mdpi.com The total weight loss in air is consistent with the formation of Co₃O₄. mdpi.com

The following table summarizes the final decomposition products under different atmospheres.

| Atmosphere | Final Product |

| Nitrogen (N₂) | Cobalt(II) oxide (CoO) |

| Hydrogen (H₂) | Metallic Cobalt (Co) |

| Air | Cobalt(II,III) oxide (Co₃O₄) |

Data compiled from multiple sources. mdpi.comresearchgate.netresearchgate.netresearchgate.net

In Situ X-ray Thermodiffraction Studies of Dynamic Phase Transformations

In situ X-ray thermodiffraction provides real-time structural information during the thermal decomposition process, allowing for the direct observation of dynamic phase transformations. mdpi.comresearchgate.netresearchgate.net These studies have been crucial in identifying crystalline intermediate phases and understanding the sequence of their formation and disappearance as the temperature increases. mdpi.comresearchgate.net

Under a nitrogen atmosphere, in situ XRD reveals the following transformations:

The initial crystalline structure of cobalt(II) acetate tetrahydrate is stable up to around 70°C. mdpi.com

As dehydration proceeds, the sample becomes amorphous between 100°C and 200°C. mdpi.comrsc.org

Around 200°C, a crystalline anhydrous cobalt(II) acetate phase emerges. mdpi.comrsc.org

Further heating leads to the decomposition of the anhydrous acetate and the formation of new crystalline phases, including intermediate species and the final cobalt oxide product. mdpi.comresearchgate.net For instance, at 330°C, cobalt monoxide (CoO) with a zinc-blende structure can be observed, which then transforms to the more stable rocksalt polymorph at higher temperatures (around 400°C). mdpi.com

In an air atmosphere, the in situ XRD patterns show the disappearance of the initial hydrate (B1144303) phases, followed by an amorphous region, and finally the emergence of crystalline Co₃O₄ at around 270°C. mdpi.com

Identification and Characterization of Reaction Intermediates

Partially Hydrated and Anhydrous Cobalt(II) Acetates

During the initial stages of thermal decomposition, partially dehydrated forms of cobalt(II) acetate, such as the dihydrate (Co(CH₃COO)₂·2H₂O), can be observed, particularly if present as an impurity in the starting material. researchgate.net Following the complete loss of water by about 150°C, an amorphous or glass-like phase is formed, which then crystallizes into anhydrous cobalt(II) acetate (Co(CH₃COO)₂) at approximately 200°C. researchgate.netrsc.org The formation of anhydrous cobalt(II) acetate is a critical step preceding the main decomposition of the acetate groups. mdpi.comresearchgate.net

Basic Cobalt(II) Acetates (e.g., Co(OH)(CH₃COO))

Several studies have proposed the formation of basic cobalt(II) acetates as key intermediates in the decomposition process, particularly in inert or reducing atmospheres. researchgate.netresearchgate.net These species are thought to arise from the partial hydrolysis of the acetate groups. tsijournals.com For instance, the formation of a basic acetate with the presumed formula Co(OH)(CH₃COO) has been suggested. researchgate.net Another proposed intermediate is a cobalt(II) oxyacetate, Co₃O(CH₃COO)₄, which has been identified through X-ray diffraction. mdpi.comresearchgate.net The formation of these basic or oxy-acetates represents a complex reaction pathway where not all acetate groups decompose simultaneously. mdpi.comresearchgate.net In situ XRD experiments have indicated that these basic acetate intermediates are often poorly crystallized or even amorphous, making their definitive characterization challenging. researchgate.netresearchgate.net

Cobalt(II) Oxyacetate Species

During the thermal decomposition of cobalt(II) acetate, particularly in an inert atmosphere like nitrogen, the formation of intermediate cobalt(II) oxyacetate species has been identified. mdpi.com These species represent a transitional state between the anhydrous acetate and the final cobalt oxide product.

One such identified intermediate is a Co(II) oxyacetate with the chemical composition Co₃O(CH₃COO)₄. mdpi.comresearchgate.net This phase has been stabilized and characterized during thermal decomposition studies. mdpi.com Other research has presumed the formation of a basic cobalt acetate, Co(OH)(CH₃COO), as an intermediate product in the decomposition pathway. researchgate.netresearchgate.net In-situ XRD experiments have suggested that this basic acetate intermediate is often poorly crystallized or amorphous in nature. researchgate.netresearchgate.net The formation of these oxyacetate or basic acetate species is a crucial step preceding the final breakdown to cobalt(II) oxide (CoO). researchgate.netmdpi.com

Kinetic and Thermodynamic Studies of Decomposition Reactions

The kinetics and thermodynamics of the decomposition of cobalt(II) acetate tetrahydrate have been investigated to understand the energy requirements and reaction rates of the various stages. Non-isothermal decomposition studies using techniques like TG, DTG, DTA, and DSC have allowed for the calculation of important kinetic and thermodynamic parameters. researchgate.net

These studies have elucidated the different thermal events occurring during decomposition. researchgate.net For the various decomposition steps, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (lnA) have been determined. Furthermore, thermodynamic functions including enthalpy (ΔH), specific heat capacity (Cp), and entropy (ΔS) have been calculated. researchgate.net These values provide quantitative insight into the energy changes and the degree of disorder during the complex decomposition process. The decomposition reactions are considered to have negative entropy of activation values, which suggests that they proceed at a slower rate than what might be considered normal. jocpr.com

Table 1: Investigated Kinetic and Thermodynamic Parameters for Cobalt(II) Acetate Tetrahydrate Decomposition

| Parameter | Symbol | Significance |

|---|---|---|

| Activation Energy | Ea | The minimum amount of energy required to initiate the decomposition reaction. |

| Pre-exponential Factor | A | Related to the frequency of collisions between molecules in the correct orientation for a reaction to occur. |

| Enthalpy | ΔH | The change in heat content of the system during decomposition. |

| Specific Heat Capacity | Cp | The amount of heat required to raise the temperature of a unit mass of the substance by one degree. |

This table is based on the types of parameters reported in the literature. researchgate.net

Evolved Gas Analysis (EGA) by Mass Spectrometry and Gas Chromatography

Evolved Gas Analysis (EGA) is a critical technique for elucidating the reaction mechanism of thermal decomposition by identifying the volatile products released at different temperatures. eag.com For cobalt(II) acetate tetrahydrate, EGA is commonly performed by coupling thermogravimetric analyzers with mass spectrometry (MS) or Fourier Transform Infrared (FTIR) spectroscopy. researchgate.nettsijournals.com Gas chromatography (GC) can also be utilized for the separation and identification of the evolved gaseous species. researchgate.net

The analysis of the gases evolved during the thermal decomposition of cobalt(II) acetate tetrahydrate has consistently identified several key volatile by-products. The composition of these evolved gases changes with increasing temperature, corresponding to different stages of the decomposition process. researchgate.net

The primary volatile products identified include:

Acetic Acid (CH₃COOH): The evolution of acetic acid is a prominent feature of the decomposition. researchgate.netresearchgate.net Its release is often associated with the hydrolysis of the acetate groups, particularly during the dehydration steps where water molecules are still present. researchgate.net

Acetone (CH₃COCH₃): Acetone is another significant organic by-product formed during the breakdown of the acetate moiety. researchgate.netresearchgate.net

Carbon Dioxide (CO₂): As the decomposition progresses to higher temperatures, the further breakdown of organic fragments leads to the evolution of carbon dioxide. researchgate.netresearchgate.netthermofisher.com

In addition to these major components, other gaseous species have also been detected. These include water vapor from the initial dehydration steps, and in some studies, ethylenone (ketene) and acetaldehyde (B116499). researchgate.netresearchgate.net The use of coupled techniques like TG-MS allows for the sensitive detection of these evolved products and helps in formulating a detailed decomposition mechanism. rsc.orgmdpi.com

Table 2: Volatile By-products Identified during the Thermal Decomposition of Cobalt(II) Acetate Tetrahydrate

| Evolved Gas | Chemical Formula | Method of Detection |

|---|---|---|

| Acetic Acid | CH₃COOH | GC, MS, FTIR researchgate.netresearchgate.net |

| Acetone | CH₃COCH₃ | GC, MS, FTIR researchgate.netresearchgate.net |

| Carbon Dioxide | CO₂ | GC, MS, FTIR researchgate.netresearchgate.netthermofisher.com |

| Water | H₂O | MS, FTIR researchgate.net |

| Ethylenone (Ketene) | CH₂CO | FTIR researchgate.net |

Application As Precursor for Advanced Functional Materials Synthesis

Fabrication of Cobalt-based Nanomaterials

The synthesis of nanomaterials often relies on the controlled decomposition or reaction of a metal-containing precursor. Cobalt(II) acetate (B1210297) tetrahydrate is frequently employed for this purpose due to its ability to yield various cobalt-containing nanostructures under specific reaction conditions.

The thermal decomposition of cobalt(II) acetate tetrahydrate is a direct method for producing cobalt nanoparticles (CoNPs). researchgate.net In this process, the acetate is heated in the presence of surfactants, which play a crucial role in controlling the particle size and preventing aggregation. researchgate.net Different combinations of surfactants, such as trioctylphosphine (B1581425) (TOP), oleylamine (B85491) (OAm), and oleic acid (OA), have been used to control the average diameter of the resulting nanoparticles, which can range from 8 to 200 nm. researchgate.net The choice of surfactant and their ratios directly influences the magnetic properties of the CoNPs, with saturation magnetization and coercive force values being significantly affected. researchgate.net For instance, using a combination of these surfactants can yield particles with saturation magnetization ranging from 55.0 to 100.1 emu/g and coercive forces from 0 to 459.3 Oe. researchgate.net The high boiling point and long-chain structure of surfactants like TOP help in achieving well-dispersed, non-agglomerated particles. researchgate.net

Cobalt(II) acetate tetrahydrate is a key precursor for the synthesis of different cobalt oxide nanoparticles, including cobalt(II) oxide (CoO) and cobalt(II,III) oxide (Co₃O₄). mdpi.comjacsdirectory.com The specific polymorph and oxidation state of the final product can be precisely controlled by manipulating the reaction atmosphere and temperature during the thermal decomposition process. mdpi.com

Under an inert atmosphere, such as nitrogen, the decomposition of cobalt(II) acetate tetrahydrate proceeds through several stages. mdpi.com Dehydration typically occurs around 150 °C, followed by the formation of an anhydrous acetate phase. mdpi.com Further heating leads to the decomposition of this intermediate, yielding cobalt oxide. mdpi.com For example, under a nitrogen atmosphere, the Zn-blende polymorph of CoO can be obtained at approximately 330 °C, which then transforms into the more stable rocksalt polymorph at around 400 °C. mdpi.com The wurtzite phase of CoO has also been synthesized from cobalt precursors, with its formation being kinetically controlled and dependent on the initial particle size of the Zn-blende nuclei. researchgate.net

Conversely, when the thermal decomposition is carried out in an air or oxygen-rich atmosphere, the final product is typically the spinel-structured Co₃O₄. mdpi.commdpi.com This is because the presence of oxygen favors the higher oxidation state of cobalt. mdpi.com The transformation to Co₃O₄ is often observed at higher annealing temperatures. naturalspublishing.com

The synthesis process involves distinct steps:

Dehydration of the cobalt(II) acetate tetrahydrate. mdpi.com

Decomposition of the anhydrous acetate to form an intermediate, such as a Co(II) oxyacetate. mdpi.com

Formation of the final cobalt oxide phase (CoO or Co₃O₄), dependent on the atmosphere and temperature. mdpi.com

Table 1: Control of Cobalt Oxide Polymorphs via Thermal Decomposition of Cobalt(II) Acetate Tetrahydrate

| Final Product | Atmosphere | Approximate Temperature | Key Findings | Citation |

|---|---|---|---|---|

| CoO (Zn-blende) | Nitrogen | 330 °C | Obtained as an almost single phase. | mdpi.com |

| CoO (Rocksalt) | Nitrogen | 400 °C | Formed from the transformation of the Zn-blende polymorph. | mdpi.com |

| Co₃O₄ (Spinel) | Air / Oxygen | > 350 °C | Obtained as the only final product in an oxidizing atmosphere. | mdpi.commdpi.comnaturalspublishing.com |

Controlling the physical characteristics of nanoparticles, such as their size, shape, and distribution, is critical for their application in various technologies. When using cobalt(II) acetate tetrahydrate as a precursor, several strategies are employed to achieve this control.

Surfactants and Capping Agents : The use of surfactants or capping agents is a primary method for controlling nanoparticle growth. researchgate.netcnr.it Molecules like oleylamine, oleic acid, trioctylphosphine (TOP), and trioctylphosphine oxide (TOPO) bind to the surface of the growing nanoparticles, preventing aggregation and influencing the final size and shape. researchgate.netcnr.itchalcogen.ro The molar ratio of the precursor to the surfactant is a key parameter; modifying this ratio allows for tuning the particle size and achieving a narrow size distribution. cnr.it For example, different combinations of TOP, OAm, and OA have been shown to produce CoNPs with average diameters ranging from 8 to 200 nm. researchgate.net

Solvent and Temperature : The choice of solvent and the reaction temperature are also crucial. High-boiling-point solvents allow for higher reaction temperatures, which can influence the kinetics of nanoparticle formation and growth. cnr.it For instance, in the polyol process, high temperatures can initially lead to undefined shapes, but adjusting surfactant ratios can yield spherical nanoparticles. cnr.it

Water Content : In solvothermal synthesis methods, the amount of water in the precursor solution can be a precise control parameter. For cobalt-doped zinc oxide nanoparticles synthesized using cobalt(II) acetate tetrahydrate, increasing the water content in the ethylene (B1197577) glycol precursor solution from 1.5% to 5% resulted in an increase in nanoparticle size from 28 nm to 53 nm. dntb.gov.uamdpi.com

Reaction Time and Heating Rate : The duration of the reaction and the rate at which the temperature is increased can also affect the final nanoparticle characteristics. mdpi.com These parameters influence the nucleation and growth kinetics, thereby impacting the size and crystalline phase of the resulting nanoparticles. mdpi.com

Deposition of Cobalt Oxide Thin Films

Cobalt(II) acetate tetrahydrate is an effective precursor for depositing cobalt oxide thin films using various techniques, including sol-gel spin coating and mist chemical vapor deposition (CVD). mdpi.comnaturalspublishing.comscirp.org These films have potential applications in electronics, sensors, and catalysis. scirp.org

In the sol-gel spin coating method, a solution is prepared by dissolving cobalt(II) acetate tetrahydrate in a solvent like methanol (B129727). naturalspublishing.comscirp.org This solution is then aged to form a gel, which is deposited onto a substrate by spin coating. Subsequent annealing at high temperatures (e.g., 350 °C to 700 °C) is performed to remove organic residues and crystallize the cobalt oxide film, typically forming polycrystalline Co₃O₄ with a cubic structure. naturalspublishing.comscirp.org The annealing temperature significantly affects the film's morphology; higher temperatures (e.g., 650-700 °C) can lead to smoother films with well-oriented grains, which are suitable for optoelectronic applications. naturalspublishing.comscirp.org

Mist Chemical Vapor Deposition (Mist-CVD) is another technique where cobalt(II) acetate tetrahydrate is used as the precursor. mdpi.com A solution of the acetate in deionized water and acetic acid is atomized to create a mist, which is then transported by a carrier gas (like nitrogen or oxygen) into a reaction furnace. mdpi.com The deposition is carried out at temperatures between 450-500 °C. mdpi.com The composition of the resulting film depends on the carrier gas used. An oxygen-deficient atmosphere (using nitrogen) facilitates the growth of CoO films, while an oxygen-rich atmosphere promotes the formation of single-phase Co₃O₄ films. mdpi.com

Table 2: Deposition of Cobalt Oxide Thin Films Using Cobalt(II) Acetate Tetrahydrate

| Deposition Method | Typical Precursor Solution | Substrate | Annealing/Growth Temperature | Resulting Film | Citation |

|---|---|---|---|---|---|

| Sol-gel Spin Coating | Cobalt(II) acetate tetrahydrate in methanol | Glass | 350-700 °C | Polycrystalline Co₃O₄ | naturalspublishing.comscirp.org |

| Mist-CVD | Cobalt(II) acetate tetrahydrate in water/acetic acid | Sapphire | 450-500 °C | CoO (with N₂ carrier gas) or Co₃O₄ (with O₂ carrier gas) | mdpi.com |

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Cobalt(II) acetate tetrahydrate is a widely used source of cobalt(II) ions for the synthesis of cobalt-based metal-organic frameworks (MOFs) and coordination polymers. sigmaaldrich.comscientificlabs.ie These materials are constructed from metal ions or clusters linked together by organic ligands, creating porous structures with high surface areas.

The synthesis of specific cobalt-based MOFs often involves the reaction of cobalt(II) acetate tetrahydrate with a chosen organic linker in a suitable solvent system, sometimes under hydrothermal or solvothermal conditions.

Co-BTC : Cobalt-based MOFs using 1,3,5-benzenetricarboxylic acid (H₃BTC) as the linker can be prepared via hydrothermal reaction with cobalt(II) acetate tetrahydrate, affording structures like Co₃(BTC)₂·12H₂O. sigmaaldrich.com In other syntheses, combining cobalt(II) acetate tetrahydrate with H₃BTC and another linker like benzimidazole (B57391) in a solvothermal reaction can produce complex structures. researchgate.net These materials are being investigated for their catalytic and energy storage properties. acs.org For example, a composite of Co-BTC with carbon nanotubes (CNTs@Co-BTC) has shown a specific capacitance of 553.3 F g⁻¹ at 1 A g⁻¹. acs.org

ZIF-67 : While not explicitly using BTC or MOF-74 linkers, the synthesis of ZIF-67, another prominent cobalt-based MOF, often uses cobalt(II) acetate tetrahydrate as the cobalt source, reacting it with 2-methylimidazole (B133640). acs.org

The general approach involves dissolving the cobalt salt and the organic linker in a solvent, such as dimethylformamide (DMF) or water, and heating the mixture to promote the formation of the crystalline MOF structure. researchgate.netacs.org

Rational Design of Mixed-Metal MOFs (e.g., ZnCo-MOF-74, NiCo-MOF-74)

The rational design of mixed-metal–organic frameworks (MM-MOFs) is a key strategy for developing materials with enhanced complexity and tailored functionalities. Cobalt(II) acetate tetrahydrate is an effective precursor for creating bimetallic MOF-74 structures, which are noted for their modular design and accessible open metal sites. irb.hr

A targeted approach for synthesizing bimetallic MOF-74 materials involves mechanochemistry, specifically ball milling. irb.hr This method allows for the deliberate assembly of frameworks with a controlled stoichiometric ratio of metals. For instance, a pre-assembled coordination polymer, [Co(H₂O)₄(H₂dhta)·2H₂O]n, can be synthesized by milling cobalt(II) acetate tetrahydrate with 2,5-dihydroxyterephthalic acid (H₄dhta). irb.hr This intermediate cobalt-containing polymer can then be milled with a secondary metal source, such as zinc oxide (ZnO) or copper(II) hydroxide (B78521) (Cu(OH)₂), to produce the target mixed-metal MOF. irb.hr

Research has demonstrated the successful synthesis of various bimetallic MOF-74 structures using this strategy. The formation of the desired MOF-74 structure is typically verified by Powder X-ray Diffraction (PXRD), which confirms the new crystalline product and the absence of the initial reactants. irb.hr The precise metal ratio within the framework is confirmed using techniques like Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES). irb.hr This method has been used to create CoZn-MOF-74 and CoCu-MOF-74 with a near 1:1 metal ratio. irb.hr Similarly, NiCo-MOF-74 can be synthesized by milling a pre-assembled nickel-based polymer with a cobalt source, achieving a 1.3:1 Ni:Co ratio. irb.hr

| Mixed-Metal MOF | Secondary Metal Source | Synthesis Method | Resulting Metal Ratio (by ICP-AES) | BET Surface Area (m²/g) |

|---|---|---|---|---|

| CoZn-MOF-74 | ZnO | Liquid-Assisted Grinding (LAG) | Co:Zn = 1.16:1 | Not Reported |

| CoMg-MOF-74 | MgO | LAG | Co:Mg = 1.12:1 | Not Reported |

| CoCu-MOF-74 | Cu(OH)₂ | LAG | Co:Cu = 1.07:1 | Not Reported |

| NiCo-MOF-74 | CoCO₃ (with Ni-precursor) | LAG | Ni:Co = 1.3:1 | Not Reported |

Integration and Encapsulation of Cobalt Species within MOF Structures

Cobalt(II) acetate tetrahydrate is instrumental in the integration and encapsulation of cobalt species within MOF structures, creating composite materials with unique properties. acs.orgnih.gov This can be achieved by synthesizing the MOF in the presence of the species to be encapsulated or by post-synthetic modification.

One prominent example is the synthesis of core-shell structures where cobalt-based MOFs are grown on other material frameworks. For instance, hollow Co₃O₄ nanoparticles decorated on a nitrogen and sulfur co-doped reduced graphene oxide framework (HoCo₃O₄/NS-RGO) have been prepared using a two-step calcination method. acs.orgnih.gov The initial step involves dissolving cobalt(II) acetate tetrahydrate and 2-methylimidazole in a graphene oxide suspension and reacting them under hydrothermal conditions (140°C for 24 hours). acs.orgnih.gov This process integrates cobalt species into a hierarchical porous structure that can buffer volume expansion, making it suitable for applications like lithium-ion battery anodes. acs.org

Furthermore, cobalt(II) acetate is used to synthesize Co-MOF nanoparticles that themselves act as encapsulating agents or functional units. mdpi.com Using a one-pot co-precipitation method with cobalt(II) acetate and 2-methylimidazole, Co-MOF nanomaterials can be prepared where the Co²⁺ nodes provide active sites for peroxidase-like catalytic activity. mdpi.com The synthesis allows for tuning the properties of the MOF by varying the molar ratio of the organic ligand to the cobalt salt. mdpi.com This integration of catalytically active cobalt centers within a porous, high-surface-area framework is crucial for developing advanced sensors and catalysts. mdpi.com

Precursor for Advanced Electrode Materials (e.g., Lithium Cobalt Oxide for Batteries)

Cobalt(II) acetate tetrahydrate is a widely used cobalt source for synthesizing lithium cobalt oxide (LiCoO₂), a key cathode material in lithium-ion batteries. sigmaaldrich.comsigmaaldrich.com Various synthesis techniques leverage cobalt(II) acetate to produce LiCoO₂ with controlled properties such as high crystallinity, specific particle size, and phase purity, which are critical for electrochemical performance. aip.orgtandfonline.comresearchgate.net

Common synthesis routes include:

Sol-Gel Method : This technique involves dissolving stoichiometric amounts of cobalt(II) acetate tetrahydrate and a lithium salt (like lithium acetate) in a solvent. researchgate.netresearchgate.netsphinxsai.com A chelating agent, such as citric acid, is often added to form a homogenous gel. researchgate.netresearchgate.net The gel is then dried and calcined at high temperatures (e.g., 700°C) to form the layered hexagonal structure of LiCoO₂. researchgate.netresearchgate.net The stirring time during the gel formation can be optimized to improve the crystallinity of the final product. researchgate.net

Hydrothermal Synthesis : In this method, precursors including cobalt(II) acetate are dissolved in a solution and heated in a sealed vessel (autoclave). aip.org For example, LiCoO₂ has been synthesized by dissolving cobalt acetate and lithium acetate in water, with sodium hydroxide added to adjust the pH and hydrogen peroxide as an oxidizing agent. aip.org The mixture is heated (e.g., 180°C for 24 hours) to produce crystalline LiCoO₂. aip.org

Flame Spray Pyrolysis : This technique synthesizes LiCoO₂ nanoparticles by spraying an aqueous solution of cobalt(II) acetate and lithium acetate into a high-temperature flame. tandfonline.com The process leads to the rapid decomposition and oxidation of the precursors, forming nearly spherical, crystalline nanoparticles with average diameters ranging from 11 to 35 nm. tandfonline.com

Solution Combustion Synthesis : Cobalt(II) acetate tetrahydrate can also be used to synthesize other electrode materials like cobalt oxide (Co₃O₄) nanoparticles for use as anodes. beilstein-journals.org In this method, cobalt acetate is dissolved with a fuel like D-(+)-glucose, and the solution is heated to evaporate the water and form a gel, which then combusts to yield nanoscale Co₃O₄ powder. beilstein-journals.org This material has shown a high specific capacity in lithium-ion battery anodes. beilstein-journals.org

| Synthesis Method | Other Precursors | Typical Conditions | Resulting Material Properties | Reference |

|---|---|---|---|---|

| Sol-Gel | Lithium acetate, Citric acid | Calcination at 700°C for 7h | Layered hexagonal structure | researchgate.netresearchgate.net |

| Hydrothermal | Lithium acetate, NaOH, H₂O₂ | 180°C for 24h in autoclave | Crystalline LiCoO₂, Specific Capacitance: 241 F/g | aip.org |

| Flame Spray Pyrolysis | Lithium acetate | High-temperature flame | Spherical nanoparticles (11-35 nm) | tandfonline.com |

| Spray Pyrolysis | Lithium acetate | Annealing at 700-900°C | Layered HT-LCO phase | acs.org |

Role in the Growth of Carbon Nanofibers Utilizing Polymer Stabilized Co Nanocatalysts

Cobalt(II) acetate tetrahydrate is a key starting material for preparing polymer-stabilized cobalt (Co) nanocatalysts, which are essential for the growth of carbon nanofibers (CNFs). sigmaaldrich.comsigmaaldrich.com The polymer acts as a stabilizing agent, controlling the size and distribution of the cobalt nanoparticles, which in turn dictates the morphology and properties of the resulting CNFs.

The process typically involves creating a sol-gel by mixing cobalt(II) acetate tetrahydrate with a polymer solution. oak.go.kr Poly(vinyl alcohol) (PVA) is one such polymer used as a precursor for the carbon fiber itself and as a stabilizer for the catalyst. oak.go.kr In a typical synthesis, an aqueous solution of PVA is mixed with cobalt(II) acetate tetrahydrate (and potentially other metal precursors like cerium(III) acetate to create doped CNFs). oak.go.kr This mixture is stirred to form a homogenous sol-gel, which is then electrospun to produce a mat of composite fibers. oak.go.kr Subsequent carbonization of this mat at high temperatures (e.g., 700°C in an inert atmosphere) decomposes the polymer and reduces the cobalt acetate to metallic cobalt nanoparticles that catalyze the growth of CNFs. oak.go.kr

The use of a polymer stabilizer is crucial for several reasons:

It prevents the agglomeration of cobalt nanoparticles during the high-temperature carbonization process.

It allows for a uniform distribution of catalytic sites, leading to more consistent CNF growth.

The polymer can be easily removed by heat treatment, leaving behind the active catalyst on the substrate. nih.gov

This method has been successfully employed to synthesize Co/CeO₂-doped carbon nanofibers for applications in supercapacitors. oak.go.kr Characterization using X-ray diffraction (XRD) confirms that the cobalt acetate decomposes to form metallic cobalt with both face-centered cubic (FCC) and hexagonal close-packed (HCP) crystal structures, which are the active catalytic phases for CNF growth. oak.go.kr

Catalytic Applications and Mechanistic Investigations

Homogeneous Catalysis

As a homogeneous catalyst, cobalt(II) acetate (B1210297) tetrahydrate is soluble in the reaction medium, facilitating a range of organic transformations. made-in-china.com

Autoxidation Reactions of Hydrocarbons (e.g., Cyclohexane (B81311) to Adipic Acid)

Cobalt(II) acetate is a key catalyst in the liquid-phase oxidation of hydrocarbons, most notably in the conversion of cyclohexane to adipic acid, a crucial precursor for the production of nylon. ntnu.nogoogle.comgoogle.com This process typically involves the use of acetic acid as a solvent and may be enhanced by the presence of a co-catalyst or promoter. ntnu.nogoogle.com

In one-step oxidation processes, cyclohexane is oxidized with molecular oxygen in the presence of cobalt(II) acetate. google.comresearchgate.net The reaction conditions, such as temperature, pressure, and catalyst concentration, significantly influence the conversion of cyclohexane and the selectivity towards adipic acid. google.comresearchgate.net For instance, at 93°C, increasing the pressure from 205 to 500 psi can raise the cyclohexane conversion from 39% to 56%. google.com Further increasing the cobalt concentration can lead to conversions as high as 79%, with adipic acid selectivity reaching up to 84%. google.com

The reaction often proceeds through intermediates like cyclohexanol (B46403) and cyclohexanone. ntnu.nogoogle.com The addition of promoters such as acetaldehyde (B116499) can reduce the induction time of the reaction. ntnu.no Bimetallic catalyst systems, for example, combining cobalt and zirconium acetates, have also been explored to enhance the catalytic activity. ntnu.no Furthermore, the combination of N-hydroxyphthalimide (NHPI) with cobalt(II) acetate and a manganese co-catalyst has been shown to effectively catalyze the direct conversion of cyclohexane to adipic acid with high selectivity under atmospheric oxygen. acs.org

| Run | Cobaltous Acetate Tetrahydrate (Millimols per Mol of Cyclohexane) | Pressure (psi) | Conversion (%) | Selectivity to Adipic Acid (%) |

| 1 | 24 | 205 | 39 | 84.0 |

| 2 | 24 | 500 | 56 | 81.2 |

| 3 | 95 | 205 | 70 | 82.6 |

| 4 | 95 | 500 | 79 | 77.0 |

Data sourced from patent literature describing the oxidation of cyclohexane in acetic acid with methyl ethyl ketone at 93°C for 2 hours. google.com

Elucidation of the Co(II)/Co(III) Redox Couple in Catalytic Cycles

The catalytic activity of cobalt acetate in oxidation reactions is fundamentally linked to the Co(II)/Co(III) redox couple. nih.gov In many catalytic cycles, the Co(II) species is oxidized to the active Co(III) state, which then participates in the oxidation of the organic substrate.

In the context of proton reduction catalysis, electrochemical studies of cobalt complexes in both aqueous and organic solvents have shed light on the behavior of this redox couple. berkeley.edursc.org The potential of the Co(II)/Co(I) or Co(III)/Co(II) redox couple can be influenced by the coordination environment of the cobalt ion. nih.govberkeley.edunih.gov For example, the coordination of acetate can modulate the redox potential, making the resulting complex more reactive. berkeley.edu

In water oxidation catalysis, a reversible redox wave corresponding to the Co(II)/Co(III) couple is often observed in cyclic voltammetry. nih.gov The characteristics of this wave can indicate whether the catalytic species is freely diffusing in the solution or has been deposited on the electrode surface. nih.gov The stability and activity of the catalyst are often dependent on the pH of the solution, which can affect the integrity of the Co(II)/Co(III) redox couple. nih.gov

Direct Amination of Azoles under Mild Conditions

Cobalt(II) acetate has been effectively used as a catalyst for the direct amination of azoles under mild reaction conditions. chemistryviews.orgsigmaaldrich.comsigmaaldrich.comnih.gov This method provides an efficient pathway for the synthesis of 2-aminated benzoxazoles, which are important motifs in pharmaceuticals and materials science. chemistryviews.org

The reaction is typically carried out at room temperature with low catalyst loadings (e.g., 2 mol%) in the presence of a peroxide-based oxidant and a Brønsted acid. chemistryviews.org Mechanistic studies, including kinetic isotope effects, suggest that the reaction proceeds through the in-situ formation of alkoxy and alkylperoxy radicals. chemistryviews.org These radicals are proposed to abstract a hydrogen atom from a 2-aminobenzoxazolidine intermediate, leading to the formation of the final 2-aminobenzoxazole (B146116) product. chemistryviews.org

Oxidation of 1,4-Dihydropyridines to Pyridine (B92270) Derivatives

Cobalt(II) acetate tetrahydrate catalyzes the oxidation of Hantzsch 1,4-dihydropyridines to their corresponding pyridine derivatives. omanchem.comscientificlabs.iesigmaaldrich.comresearchgate.net This aromatization reaction is significant as 1,4-dihydropyridine (B1200194) derivatives are analogues of NADH coenzymes and include important drugs like calcium channel blockers. asianpubs.org The oxidation of these compounds is a key metabolic process that occurs in the liver via cytochrome P-450. asianpubs.org

The reaction is typically performed at room temperature using hydrogen peroxide as a mild and environmentally friendly oxidant. omanchem.comresearchgate.net This method has been shown to be effective for a variety of 1,4-dihydropyridine derivatives and importantly, does not lead to the dealkylation of 4-alkyl substituted substrates. researchgate.net

Carbene Transfer Reactions Catalyzed by Cobalt(II) Complexes

Cobalt(II) complexes, often derived from porphyrin ligands, are effective catalysts for carbene transfer reactions. uva.nluva.nlnih.gov While cobalt(II) acetate itself is typically a precursor for these more complex catalysts, the fundamental principles involve the interaction of a cobalt center with a carbene source, such as a diazo compound or a tosylhydrazone. uva.nlhku.hk

These reactions proceed through a radical mechanism involving a Co(III)-carbene radical intermediate. uva.nl This pathway offers an alternative to traditional Fischer-type carbene chemistry and allows for reactions like the cyclopropanation of olefins, including those that are electron-deficient. uva.nluva.nl The nucleophilic nature of the cobalt-carbene radical intermediate can suppress unwanted side reactions like carbene dimerization. uva.nl Cobalt(II) porphyrin-catalyzed carbene transfer has been successfully applied to the synthesis of various cyclic compounds, including pyrrolidines and cyclopropanes, sometimes with high stereoselectivity. nih.govhku.hk

Electrocatalysis

Cobalt(II) acetate tetrahydrate and materials derived from it are utilized in the field of electrocatalysis. chemimpex.comchemimpex.com It can serve as a precursor for the synthesis of nanostructured materials with electrocatalytic properties. ntu.edu.sg For example, a surfactant-free method using cobalt(II) acetate tetrahydrate and ammonia (B1221849) has been developed to synthesize cobalt-based nanostructures. ntu.edu.sg These materials can be applied as catalysts in various electrochemical reactions.

Cobalt(II) acetate itself has been studied in the context of the oxygen evolution reaction (OER), a key process in water splitting. sigmaaldrich.com It can be used as a precursor to synthesize cobalt titanium oxide catalysts for the OER. sigmaaldrich.com Furthermore, the electrochemical behavior of cobalt(II) acetate has been investigated, revealing its reactivity in the presence of oxidizing agents and its role as an oxidation catalyst. biosynth.com

Oxygen Evolution Reaction (OER) Electrocatalysis

The quest for efficient and cost-effective electrocatalysts for the oxygen evolution reaction (OER) is a critical area of research for renewable energy technologies. Cobalt(II) acetate is frequently used as a precursor to synthesize cobalt-based materials for this purpose. sigmaaldrich.comsigmaaldrich.com For instance, it is a key ingredient in creating cobalt titanium oxide catalysts and cobalt oxide nanoparticles, both of which have been investigated for OER. sigmaaldrich.comsigmaaldrich.com

Developing alternatives to expensive precious metal catalysts like those based on iridium and ruthenium is a primary challenge. rsc.org Researchers are exploring various strategies, including the creation of transition metal complexes with controlled electron density and coordination flexibility to boost catalytic activity. rsc.orgnih.gov Cobalt-based materials, including oxides, hydroxides, sulfides, and molecular complexes, have been extensively studied as promising OER electrocatalysts. nih.govrsc.org In many cases, molecular cobalt catalysts are believed to form Co(OH)₂ or cobalt oxides in situ, which act as the true catalytic species. nih.gov The nature and efficacy of this in situ generated catalyst are dependent on the parent molecular complex. nih.gov

Design and Evaluation of Novel Cobalt(II) Acetate-based Electrocatalysts

A novel lutidine-coordinated cobalt(II) acetate complex, [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂], has been synthesized and evaluated as a promising and cost-effective electrocatalyst for the OER. rsc.orgrsc.org The design principle behind this complex is that the Lewis basicity of the lutidine ligand and the flexibility of the acetate group can enhance catalytic activity by controlling the electron density around the cobalt center and facilitating the coordination and release of substrates during the catalytic cycle. nih.govrsc.org

This complex demonstrated impressive OER activity in an alkaline electrolyte (1 M KOH). rsc.org It exhibited an onset potential of 1.50 V vs. RHE, which was 20 mV lower than the state-of-the-art IrO₂ catalyst (1.52 V vs. RHE). rsc.org The kinetics of the reaction were also found to be more facile for the cobalt complex, with a Tafel slope of 47.7 mV dec⁻¹, compared to 64.6 mV dec⁻¹ for IrO₂. rsc.org The complex achieved a current density of 40 mA cm⁻² at an overpotential of 530 mV, which was 70 mV lower than that required by IrO₂. rsc.org

OER Performance Comparison

| Catalyst | Onset Potential (V vs. RHE) | Tafel Slope (mV dec⁻¹) | Overpotential at 40 mA cm⁻² (mV) | Reference |

|---|---|---|---|---|

| [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂] | 1.50 | 47.7 | 530 | rsc.org |

| IrO₂ | 1.52 | 64.6 | 600 | rsc.org |

Impact of Nanostructure on Electrocatalytic Performance and Kinetics

The morphology and crystalline structure of catalysts derived from cobalt(II) acetate significantly influence their electrocatalytic performance. The choice of the cobalt precursor salt (e.g., acetate, chloride, nitrate) can directly impact the resulting nanostructure of the catalyst, such as cobalt oxide (Co₃O₄), and consequently its activity. unive.it For instance, Co₃O₄ nanostructures derived from a chloride precursor have shown enhanced OER and Hydrogen Evolution Reaction (HER) performance compared to those from other precursors, which was attributed to a higher content of Co₃O₄ at the material's surface. unive.it